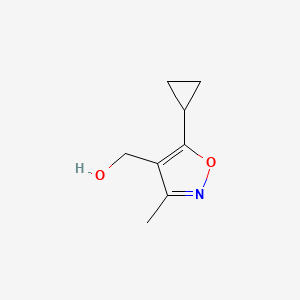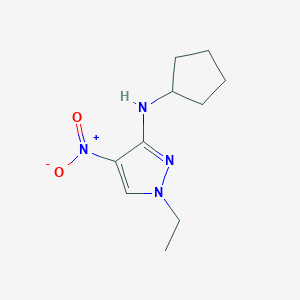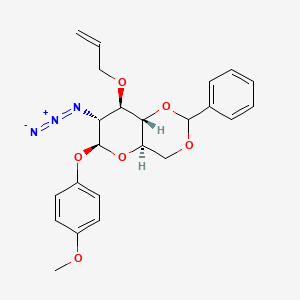
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a novel compound that has been synthesized using a unique method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes that are involved in the inflammatory response or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to have anti-cancer effects in certain cancer cell lines. Additionally, it has been shown to have antibacterial effects against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide in lab experiments is its unique chemical structure, which allows for the study of its potential applications in the field of medicinal chemistry. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide. One direction is the study of its potential applications as a drug delivery agent for targeted drug delivery. Another direction is the study of its mechanism of action to better understand its effects. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide is a multistep process that involves the use of several reagents and reaction conditions. The synthesis starts with the reaction of 4-bromobenzoic acid with thionyl chloride to obtain 4-bromobenzoyl chloride. This compound is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of triethylamine to obtain 4-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. Finally, this compound is reacted with isopropoxyamine in the presence of triethylamine to obtain N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery agent for targeted drug delivery.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4S/c1-14(2)26-19-9-3-15(4-10-19)20(23)22(17-7-5-16(21)6-8-17)18-11-12-27(24,25)13-18/h3-12,14,18H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZLIGAHWNDGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-isopropoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2882770.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2882772.png)




![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)


![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)

